molecular formula C14H20N2O2 B11804113 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11804113
M. Wt: 248.32 g/mol
InChI Key: RULLKNQGEFDAKU-UHFFFAOYSA-N
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Description

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific ethoxypyridine moiety, which imparts unique chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[2-(6-ethoxypyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-3-18-14-8-7-12(10-15-14)13-6-4-5-9-16(13)11(2)17/h7-8,10,13H,3-6,9H2,1-2H3

InChI Key

RULLKNQGEFDAKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCCN2C(=O)C

Origin of Product

United States

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